molecular formula C₁₃H₂₂O B1140682 (Z)-retro-alpha-Ionol CAS No. 55093-47-5

(Z)-retro-alpha-Ionol

Cat. No. B1140682
CAS RN: 55093-47-5
M. Wt: 194.31
InChI Key:
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Description

(Z)-retro-alpha-Ionol is a product used for proteomics research . It has a molecular formula of C13H22O and a molecular weight of 194.31 .


Molecular Structure Analysis

The (Z)-retro-alpha-Ionol molecule contains a total of 36 bonds. There are 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

(Z)-retro-alpha-Ionol has a molecular formula of C13H22O and a molecular weight of 194.31 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

properties

IUPAC Name

(4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,8,11,14H,5,7,9H2,1-4H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZGHWQRSDLGKB-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1=CCC(C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CCCC(/C1=C/CC(C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-retro-alpha-Ionol

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